Ethyl cinnamate (ECi) has emerged as a promising tool in the field of optical tissue clearing (OTC) for scientific research. OTC involves using chemicals to make biological tissues transparent, allowing for deeper and clearer visualization of internal structures through various microscopy techniques.
ECi offers several advantages over traditional OTC agents:
These characteristics make ECi particularly suitable for studying the intricate 3D structure of various tissues, including:
Beyond OTC, ethyl cinnamate shows promise in other scientific research applications, although these areas are still under exploration.
Ethyl cinnamate is an organic compound classified as an ester, specifically the ethyl ester of cinnamic acid. Its chemical formula is C₁₁H₁₂O₂, and it is recognized for its characteristic fruity and balsamic odor, reminiscent of cinnamon with an amber note. Ethyl cinnamate is naturally found in the essential oils of various plants, including cinnamon, and is widely used in the fragrance and flavor industry due to its pleasant aroma .
While the specific mechanism of action of ethyl cinnamate in biological systems is not fully understood, some research suggests potential interactions:
Additionally, ethyl cinnamate can participate in various
Ethyl cinnamate exhibits several biological activities that contribute to its potential applications in medicine and cosmetics. Notably, it has been reported to possess antioxidant properties and may act as a sunscreen agent . Additionally, derivatives of ethyl cinnamate have shown inhibitory effects on monoamine oxidase, suggesting potential neuroprotective properties .
The synthesis of ethyl cinnamate can be achieved through various methods:
Ethyl cinnamate finds extensive use across various industries:
Studies on the interactions of ethyl cinnamate with biological systems have revealed its potential effects on skin cells and its ability to inhibit certain enzymes linked to oxidative stress. Its role as a neuroprotective agent through monoamine oxidase inhibition suggests further exploration into its therapeutic applications .
Several compounds share structural similarities with ethyl cinnamate, each exhibiting unique properties:
Compound | Structure Type | Key Characteristics |
---|---|---|
Cinnamic Acid | Carboxylic Acid | Precursor to ethyl cinnamate; exhibits anti-inflammatory properties. |
Methyl Cinnamate | Ester | Similar aroma profile; often used in flavoring. |
Benzyl Cinnamate | Ester | Exhibits antimicrobial activity; used in cosmetics. |
Ethyl Vanillin | Ester | Synthetic flavoring agent; sweeter aroma compared to ethyl cinnamate. |
Ethyl cinnamate is unique among these compounds due to its specific aromatic profile and dual application in both food flavoring and cosmetic formulations.
Ethyl cinnamate is a prominent aromatic ester found in a variety of plant species, with notable concentrations in members of the Lauraceae and Zingiberaceae families. Its occurrence is closely linked to the biosynthetic capabilities of certain plants, and it often coexists with related cinnamic acid esters and derivatives. Understanding the botanical sources and distribution of ethyl cinnamate is fundamental for appreciating its ecological, industrial, and ethnopharmacological relevance.
Ethyl cinnamate is distributed among several plant taxa, most notably within the cinnamon genus and the ginger family, as well as in other less common botanical sources. The following subsections explore these sources in detail, highlighting the taxonomic diversity and chemical profiles associated with ethyl cinnamate production.
Cinnamon, particularly species within the genus Cinnamomum, is one of the most prominent botanical sources of ethyl cinnamate [1]. The essential oil derived from the bark and leaves of these species contains a complex mixture of aromatic compounds, among which ethyl cinnamate contributes significantly to the characteristic fragrance profile. The presence of ethyl cinnamate in cinnamon oil is typically accompanied by other related esters and aldehydes, such as cinnamaldehyde and methyl cinnamate, which together create the familiar warm, spicy, and slightly sweet aroma. The concentration of ethyl cinnamate in cinnamon essential oil, while generally lower than that of cinnamaldehyde, is sufficient to impart a recognizable fruity and balsamic note, often described as reminiscent of cinnamon with an amber undertone [1].
The occurrence of ethyl cinnamate in cinnamon is not limited to a single species; rather, it has been identified in several members of the genus, including Cinnamomum verum (true cinnamon) and Cinnamomum cassia (Chinese cinnamon). The precise levels of ethyl cinnamate can vary depending on species, geographical origin, plant part used, and extraction method. These variations reflect both genetic and environmental factors influencing the biosynthetic pathways responsible for cinnamic acid ester formation.
Kaempferia galanga, commonly known as aromatic ginger or resurrection lily, is a member of the Zingiberaceae family and represents a major non-cinnamon source of ethyl cinnamate and its derivatives [2] [4] [5]. The rhizomes of Kaempferia galanga are particularly rich in ethyl p-methoxycinnamate, a closely related compound, but also contain significant amounts of ethyl cinnamate itself. Studies employing gas chromatography-mass spectrometry have consistently identified ethyl cinnamate as one of the principal components of Kaempferia galanga essential oil, with concentrations varying according to plant part, developmental stage, and cultivation conditions [4] [5].
The Zingiberaceae family, to which Kaempferia galanga belongs, encompasses a wide range of aromatic plants known for their essential oils and secondary metabolites. Other members of this family may also produce ethyl cinnamate, although often in lower concentrations compared to Kaempferia galanga. The biosynthetic versatility of Zingiberaceae plants enables the accumulation of diverse cinnamic acid esters, contributing to their aromatic complexity and potential biological activities.
Beyond cinnamon and Kaempferia galanga, ethyl cinnamate has been detected in a range of other plant species, reflecting a broader taxonomic distribution. Notably, (Z)-ethyl cinnamate, a geometric isomer of the more common (E)-ethyl cinnamate, has been reported in Artemisia judaica and Artemisia salsoloides, members of the Asteraceae family [3]. These findings indicate that the capacity to synthesize ethyl cinnamate and its isomers is not restricted to a narrow phylogenetic group but is instead distributed across diverse plant lineages.
The occurrence of ethyl cinnamate in various taxa is likely a consequence of convergent evolution in secondary metabolism, where similar biosynthetic pathways have arisen independently to produce aromatic esters for ecological functions such as defense, pollinator attraction, or allelopathy. The following table summarizes key botanical sources of ethyl cinnamate, highlighting their taxonomic affiliations and reported concentrations.
Plant Species | Family | Plant Part | Ethyl Cinnamate Content (%) | Reference |
---|---|---|---|---|
Cinnamomum verum | Lauraceae | Bark, leaves | 0.5–2.0 (essential oil) | [1] |
Cinnamomum cassia | Lauraceae | Bark, leaves | 0.2–1.5 (essential oil) | [1] |
Kaempferia galanga | Zingiberaceae | Rhizome | 0.79–9.86 (essential oil) | [4] [5] |
Artemisia judaica | Asteraceae | Aerial parts | Trace–0.5 | [3] |
Artemisia salsoloides | Asteraceae | Aerial parts | Trace–0.5 | [3] |
Ethyl cinnamate is a volatile compound that readily accumulates in the essential oils and solvent extracts of its botanical sources. Its presence in essential oils is of particular interest due to its contribution to aroma, flavor, and potential biological activities. Analytical techniques such as gas chromatography-mass spectrometry have enabled the precise quantification and characterization of ethyl cinnamate in complex plant matrices.
In cinnamon essential oil, ethyl cinnamate is typically present as a minor to moderate component, with concentrations ranging from 0.5 to 2.0 percent depending on species and extraction method [1]. The oil's dominant constituent is cinnamaldehyde, but ethyl cinnamate, along with methyl cinnamate and other esters, imparts a fruity, balsamic nuance that enhances the overall olfactory profile. The extraction of essential oil from cinnamon bark or leaves is commonly achieved through steam distillation, which preserves the integrity of volatile esters.
Kaempferia galanga rhizome essential oil is distinguished by a higher relative abundance of ethyl cinnamate and its methoxy derivative, ethyl p-methoxycinnamate [4] [5]. In some analyses, ethyl cinnamate constitutes up to 9.86 percent of the total oil content, while ethyl p-methoxycinnamate may reach as high as 66.39 percent [5]. The essential oil composition is influenced by factors such as plant age, cultivation conditions, and extraction technique. In vitro cultivation of microrhizomes has been shown to enhance the yield of ethyl cinnamate and related compounds, offering a potential avenue for sustainable production [4].
The following table presents representative data on the composition of essential oils from selected ethyl cinnamate-containing plants.
Plant Source | Essential Oil Component | Relative Content (%) | Analytical Method | Reference |
---|---|---|---|---|
Cinnamomum verum | Ethyl cinnamate | 0.5–2.0 | GC-MS | [1] |
Kaempferia galanga | Ethyl cinnamate | 0.79–9.86 | GC-MS | [4] [5] |
Kaempferia galanga | Ethyl p-methoxycinnamate | 2.13–66.39 | GC-MS | [4] [5] |
Artemisia judaica | (Z)-Ethyl cinnamate | Trace–0.5 | GC-MS | [3] |
Ethyl cinnamate's pleasant aroma and flavor profile, characterized by fruity, balsamic, and cinnamon-like notes, have led to its natural occurrence in certain food products and its use as a flavoring agent. In foods derived from cinnamon, such as baked goods, confectionery, and spice blends, ethyl cinnamate contributes to the characteristic sensory qualities associated with cinnamon flavor [1]. Its volatility and stability make it suitable for use in flavor formulations, where it can enhance the depth and complexity of sweet and spicy profiles.
Beyond cinnamon-based products, ethyl cinnamate may be present in trace amounts in other foods containing extracts or essential oils from ethyl cinnamate-producing plants. The compound's occurrence in food is generally at low concentrations, sufficient to impart subtle aromatic nuances without dominating the flavor profile. Regulatory authorities recognize ethyl cinnamate as a naturally occurring flavor constituent, and it is included in flavoring ingredient inventories for use in food products.
The presence of ethyl cinnamate in natural flavors extends to beverages, candies, and certain traditional herbal preparations, particularly in regions where Kaempferia galanga or related species are used as culinary ingredients. Its contribution to flavor is often synergistic, enhancing the perception of sweetness and warmth in combination with other aromatic compounds.
The biosynthesis of ethyl cinnamate in plants involves the esterification of cinnamic acid with ethanol, a reaction catalyzed by specific esterifying enzymes. Cinnamic acid itself is a product of the phenylpropanoid pathway, a central metabolic route responsible for the generation of a wide array of aromatic compounds in plants.
The phenylpropanoid pathway begins with the deamination of the amino acid phenylalanine by phenylalanine ammonia-lyase, yielding cinnamic acid. This intermediate can undergo various modifications, including hydroxylation, methylation, and conjugation, to produce a spectrum of derivatives. The formation of ethyl cinnamate specifically requires the availability of ethanol, which may be generated endogenously via fermentation or other metabolic processes.
The esterification of cinnamic acid with ethanol is facilitated by alcohol acyltransferases, enzymes that catalyze the transfer of an acyl group from cinnamic acid to ethanol, forming ethyl cinnamate and water. The efficiency and specificity of this enzymatic reaction determine the accumulation of ethyl cinnamate in plant tissues. In some species, such as Kaempferia galanga, the pathway is further diversified to produce methoxylated derivatives, such as ethyl p-methoxycinnamate, through additional methylation steps.
The regulation of ethyl cinnamate biosynthesis is influenced by developmental, environmental, and genetic factors. For example, the expression of key biosynthetic enzymes may be upregulated in response to stress, wounding, or pathogen attack, leading to increased production of aromatic esters as part of the plant's defense response. The following schematic summarizes the principal steps in the biosynthetic pathway leading to ethyl cinnamate formation:
This pathway underscores the metabolic flexibility of plants in generating a diverse array of secondary metabolites with ecological and functional significance.
Plants containing ethyl cinnamate have a long history of use in traditional medicine systems, particularly in Asia, where both cinnamon and Kaempferia galanga hold prominent roles as therapeutic agents [2] [4] [5]. The ethnopharmacological significance of these plants is closely tied to their aromatic constituents, including ethyl cinnamate and related esters, which are believed to contribute to their medicinal properties.
In traditional Asian medicine, cinnamon bark and oil are used for their warming, carminative, and antimicrobial effects. Ethyl cinnamate, as a component of cinnamon oil, is thought to play a role in these activities, although the overall pharmacological profile results from the synergistic action of multiple compounds. Cinnamon preparations are employed to treat digestive disorders, respiratory ailments, and as general tonics.
Kaempferia galanga, known as aromatic ginger, is widely used in Southeast Asian ethnomedicine for its anti-inflammatory, analgesic, and antimicrobial properties [2] [4] [5]. The rhizome, rich in ethyl cinnamate and ethyl p-methoxycinnamate, is utilized in remedies for pain, swelling, and infections. Scientific studies have corroborated some of these traditional uses, demonstrating the bioactivity of essential oil constituents in vitro and in vivo [4] [5]. The high demand for Kaempferia galanga essential oil in the pharmaceutical and cosmetic industries has led to increased interest in sustainable cultivation and extraction methods.
The following table summarizes the ethnopharmacological uses of selected ethyl cinnamate-containing plants:
Plant Species | Traditional Uses | Key Constituents | Reference |
---|---|---|---|
Cinnamomum verum | Digestive aid, antimicrobial, tonic | Cinnamaldehyde, ethyl cinnamate | [1] |
Kaempferia galanga | Anti-inflammatory, analgesic, antimicrobial | Ethyl cinnamate, ethyl p-methoxycinnamate | [2] [4] [5] |
Artemisia judaica | Antimicrobial, digestive aid | (Z)-Ethyl cinnamate, terpenoids | [3] |
The ethnopharmacological importance of these plants underscores the value of ethyl cinnamate as both a bioactive compound and a marker for the quality and authenticity of traditional herbal products.
Esterification of cinnamic acid with ethanol under strong mineral acid catalysis remains the classical route and is still applied industrially. Typical laboratory conditions employ concentrated sulfuric acid (five to ten mole percent) at the boiling point of ethanol for four to six hours, affording 78%–85% isolated yield of ethyl cinnamate after work-up [1]. The reaction proceeds by protonation of the carboxyl carbonyl oxygen, nucleophilic attack of ethanol, formation of a tetrahedral intermediate, and loss of water to generate the ester.
Table 1 Representative conventional esterifications of cinnamic acid
Entry | Catalyst and medium | Temperature (°C) | Time | Isolated yield | Source |
---|---|---|---|---|---|
1 | Concentrated sulfuric acid, neat ethanol | 78 | 6 h | 83% [1] | 10 |
2 | Concentrated hydrochloric acid, ethanol–water (9 : 1) | Reflux | 5 h | 79% [2] | 8 |
3 | Ultrasonic irradiation, sulfuric acid, 60% aqueous ethanol | 60 | 40 min | 96% [3] | 3 |
Ethyl cinnamate can be assembled without pre-formed cinnamic acid through carbon–carbon bond forming condensations. Two long-standing examples are the Perkin and Knoevenagel reactions.
Perkin condensation couples benzaldehyde with acetic anhydride in the presence of sodium acetate, giving cinnamic acid that is subsequently esterified. Modern one-pot modifications replace acetic anhydride with ethyl acetate and use sodium ethoxide as base; the aldehyde is added dropwise at 45 °C, delivering ethyl p-methoxycinnamate in 87% overall yield after flash distillation and crystallisation [4].
Knoevenagel condensation between benzaldehyde and ethyl cyanoacetate in water, catalysed by poly(4-vinylpyridine) supported on alumina–silica, furnishes ethyl α-cyanocinnamate in 98% yield at 60 °C within two hours [5] [6].
The Horner–Wadsworth–Emmons reaction of triethyl phosphonoacetate with aromatic aldehydes provides a highly E-selective pathway. Heating triethyl phosphonoacetate, potassium carbonate, and benzaldehyde in ethanol under microwave irradiation at 140 °C for twenty minutes affords ethyl cinnamate in 90%–96% yield, with exclusive E-geometry [7] [8]. Incorporation of manganese-doped nanocrystalline magnesium oxide as heterogeneous base enables the same transformation at room temperature, delivering 98% yield in one hour while facilitating catalyst recycling [9].
A solvent-free Wittig protocol mixes benzaldehyde with (carbethoxymethylene)triphenylphosphorane at ambient temperature. Vigorous stirring for fifteen minutes affords ethyl cinnamate in 85%–88% yield after simple hexane extraction [10]. Eliminating chlorinated solvents reduces waste and exposure hazards.
Aliquat 336, a room-temperature ionic liquid, acts simultaneously as phase-transfer catalyst and solvent. Under microwave irradiation (720 W, ten minutes) potassium cinnamate reacts with n-butyl bromide to give butyl cinnamate in 98% yield; the same procedure affords ethyl cinnamate analogues in 90% yield, and the ionic liquid is reused for five cycles with negligible activity loss [11].
Table 2 Selected green methodologies
Strategy | Catalyst / promoter | Energy input | Yield | Source |
---|---|---|---|---|
Solvent-free Wittig | Triphenylphosphorane ylide | Mechanical stirring | 85% [10] | 19 |
Ionic-liquid esterification | Aliquat 336 | Microwave 720 W | 90% [11] | 21 |
Heterogeneous MgO-assisted Horner–Wadsworth–Emmons | Manganese-doped magnesium oxide | Room temperature | 98% [9] | 18 |
Immobilised Thermomyces lanuginosus lipase (commercial name Lipozyme TL IM) catalyses esterification of cinnamic acid with ethanol in isooctane. At fifty degrees Celsius, enzyme loading of thirty milligrams per millilitre, and a substrate molar ratio of 1 : 3 (acid : alcohol), ethyl cinnamate reaches 99% conversion in twenty-four hours [12] [13].
Design-of-experiments optimisation for benzyl cinnamate synthesis identified temperature and enzyme concentration as critical variables [14]. Applying the same statistical approach to ethyl cinnamate showed that reducing enzyme loading from thirty to four point four milligrams per millilitre and increasing temperature to fifty-nine degrees Celsius yields 97% conversion in thirty-two hours, lowering biocatalyst cost by eighty-five percent [14]. Batch versus fluidised-bed reactors were compared using immobilised Candida antarctica lipase B: the fluidised-bed configuration eliminated ethanol inhibition observed in batch mode and delivered space-time yields fifty percent higher [15].
Table 3 Optimised lipase-catalysed esterification of cinnamic acid with ethanol
Parameter | Initial screening | Optimised condition | Improvement |
---|---|---|---|
Enzyme concentration | 30 mg mL⁻¹ | 4.4 mg mL⁻¹ | −85% enzyme usage [14] |
Temperature | 40 °C | 59 °C | +18-fold initial rate [12] |
Medium | Isooctane | Isooctane | – |
Yield | 87% | 99% | +12% absolute [12] [14] |
Microwave irradiation dramatically shortens reaction times for both chemical and enzymatic routes. The Horner–Wadsworth–Emmons reaction under microwaves reaches completion in twenty minutes (Section 1.3). For lipase-mediated transesterification of ethyl cinnamate with geraniol, microwave assistance increases the initial rate by four-point-two-fold relative to conventional heating, with full conversion in ninety minutes at sixty-five degrees Celsius [16]. Microwave-assisted hydrolysis of ethyl cinnamate to potassium cinnamate demonstrates the stability of the ester under dielectric heating, confirming suitability for microwave processes [17].
Segmented flow chemistry combining phase-transfer conditions, sonication, and microreactor residence times of five minutes delivers ethyl p-methoxycinnamate in ninety-six percent yield without the need for phase-transfer catalysts [18]. Continuous hydrogenation case studies further show that ethyl cinnamate withstands slurry-based catalyst circulation, enabling downstream flow transformations [19]. Key advantages of flow processing include intensified mass transfer, precise thermal control, and straightforward scalability by extending operation time.
Economic assessments of ethyl cinnamate manufacturing identify raw material costs and solvent recovery as dominant contributors to operating expenditure [20] [21]. Implementing one-step sodium ethoxide-mediated condensation of anisaldehyde with ethyl acetate (Section 1.2) achieves yields above eighty-five percent on multi-kilogram scale while avoiding hazardous sodium metal reagents [4]. Energy demand can be minimized by selecting room-temperature heterogeneous bases (Section 1.3) and by integrating heat recovery from flash-distillation solvent removal. Continuous stirred-tank bioreactors coupled with membrane separation have demonstrated enzyme reuse for more than ten cycles with activity retention above sixty percent, reducing biocatalyst cost below five U.S. dollars per kilogram of product [15].